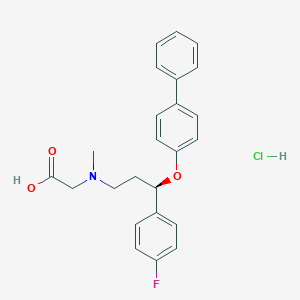
3,7-Dichloro-8-(dichloromethyl)quinoline
説明
3,7-Dichloro-8-(dichloromethyl)quinoline is a white solid with the molecular formula C10H5Cl4N . It has a molecular weight of 280.97 . This compound is used in proteomics research and as a derivative for herbicides .
Synthesis Analysis
The synthesis of 3,7-dichloro-8-dichloromethylquinoline involves the use of 7-chloro-8-methylquinoline and o-dichlorobenzene in a reactor . The catalyst azobisisobutyronitrile is added, the mixture is heated, and chlorine gas is passed through . The unreacted quinoline is controlled with gas chromatography until its content is less than or equal to 1% .Molecular Structure Analysis
The molecular structure of 3,7-Dichloro-8-(dichloromethyl)quinoline consists of 10 carbon atoms, 5 hydrogen atoms, 4 chlorine atoms, and 1 nitrogen atom .Chemical Reactions Analysis
The selective catalytic oxidation of 3,7-dichloro-8-dichloromethylquinoline (3,7-D-8-DMQ) is a promising yet challenging task due to the risk of over-oxidation . The goal is to produce a high value-added derivative called quinclorac .Physical And Chemical Properties Analysis
3,7-Dichloro-8-(dichloromethyl)quinoline is a white solid . It is soluble in organic solvents such as ethanol, benzene, chlorobenzene, and dichlorobenzene, slightly soluble in petroleum ether, but insoluble in water . It is not stable in methanol .科学的研究の応用
Synthesis of Quinclorac
3,7-Dichloro-8-(dichloromethyl)quinoline: is a key intermediate in the synthesis of quinclorac , a high-value-added derivative used as a selective herbicide . The compound undergoes aerobic selective oxidation to form quinclorac, which is a challenging process due to the risk of over-oxidation. Advanced catalysts like CoPc-Mn (OAc)2-HBr have been developed to improve the yield and selectivity of quinclorac, highlighting the importance of this compound in agricultural chemistry .
Homogeneous Catalysis
In the field of homogeneous catalysis, 3,7-Dichloro-8-(dichloromethyl)quinoline serves as a substrate for selective catalytic oxidation reactions. The development of non-noble metal catalysts that can efficiently control the oxidation of this compound is a significant area of research, with implications for the synthesis of various chemicals .
Heterogeneous Catalysis
The compound also plays a role in heterogeneous catalysis. By anchoring cobalt phthalocyanine (CoPc) on Ti3C2 MXene nanosheets, researchers have created a stable composite for the selective oxidation of 3,7-Dichloro-8-(dichloromethyl)quinoline . This approach offers a more eco-friendly and efficient pathway for producing quinclorac, with the added benefit of catalyst reusability .
Green Chemistry
The selective oxidation of 3,7-Dichloro-8-(dichloromethyl)quinoline to quinclorac using oxygen as a green oxidant represents a shift towards more sustainable chemical processes. This method reduces the reliance on strong acid oxidants and corrosive reagents, aligning with the principles of green chemistry .
Advanced Material Design
The design of advanced materials, such as the CoPc/Ti3C2 composite, involves 3,7-Dichloro-8-(dichloromethyl)quinoline as a substrate. The research into these materials contributes to our understanding of reaction intermediates and the stabilization of catalytic systems .
Safety and Hazards
将来の方向性
作用機序
Target of Action
It is used in proteomics research , suggesting that it may interact with proteins or other biological molecules.
Mode of Action
It is known to undergo selective catalytic oxidation to produce high value-added derivative quinclorac . This process involves a CoPc-Mn (OAc)2-HBr non-noble metal catalyst .
Biochemical Pathways
Its oxidation product, quinclorac, is a well-known herbicide , suggesting that it may interfere with plant metabolic pathways.
Result of Action
Its oxidation product, quinclorac, is known to be an effective herbicide , indicating that it may have significant effects on plant cells.
Action Environment
The action of 3,7-Dichloro-8-(dichloromethyl)quinoline can be influenced by environmental factors. For instance, the selective catalytic oxidation of this compound into quinclorac is performed under specific conditions: a temperature of 160 °C, an O2 partial pressure of 4 MPa, and a reaction time of 6 hours .
特性
IUPAC Name |
3,7-dichloro-8-(dichloromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl4N/c11-6-3-5-1-2-7(12)8(10(13)14)9(5)15-4-6/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFCXBKKDAIZJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NC=C(C=C21)Cl)C(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00517901 | |
| Record name | 3,7-Dichloro-8-(dichloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dichloro-8-(dichloromethyl)quinoline | |
CAS RN |
84086-97-5 | |
| Record name | 3,7-Dichloro-8-(dichloromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84086-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7-Dichloro-8-(dichloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoline, 3,7-dichloro-8-(dichloromethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B30130.png)
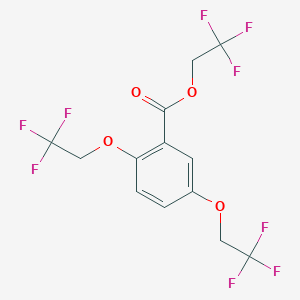
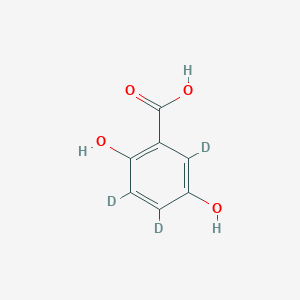
![(3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol](/img/structure/B30139.png)
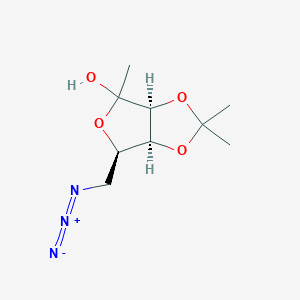
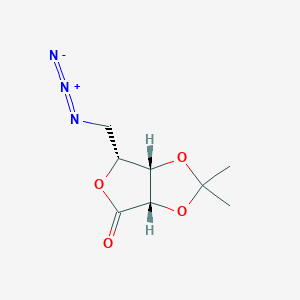

![3-Benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B30167.png)



